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Compound of Interest

Compound Name:
2-Methyl-5H-thiazolo[4,5-c]pyridin-

4-one

Cat. No.: B8546632

Get Quote

Executive Summary
The thiazolo[4,5-c]pyridin-4-one scaffold represents a critical bioisostere in medicinal chemistry,

often deployed as a core pharmacophore in kinase inhibitors (e.g., EGFR, c-Met) and GPCR

ligands.[1][2] Its structural uniqueness lies in the specific fusion of the electron-rich thiazole ring

with the electron-deficient pyridin-4-one system.[2]

This guide provides a technical comparison of the [4,5-c] isomer against its more common

structural alternatives (such as the [5,4-b] and [4,5-d] systems).[2] It addresses the primary

analytical challenge: distinguishing regioisomers and tautomers using 13C NMR spectroscopy.

[2]

Part 1: Structural Architecture & Isomeric
Distinction
Before analyzing chemical shifts, one must rigorously define the scaffold orientation.[2]

Synthetic routes often yield mixtures of regioisomers.[2] The [4,5-c] fusion indicates the thiazole

4,5-bond is fused to the pyridine c-bond (C3-C4).[2]
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Comparative Scaffold Analysis
The following diagram illustrates the target scaffold versus its most common isomeric

"imposters" encountered during synthesis.

Target Scaffold

Common Alternatives (Isomers)

Thiazolo[4,5-c]pyridin-4-one
(Fusion: Thiazole 4,5 + Pyridine c)

Diagnostic: N at pos 5

Thiazolo[5,4-b]pyridin-2-one
(Fusion: Thiazole 5,4 + Pyridine b)

Diagnostic: N at pos 4
Regioisomer

(Different Fusion)

Thiazolo[4,5-b]pyridin-2-one
(Fusion: Thiazole 4,5 + Pyridine b)

Diagnostic: N at pos 1

Regioisomer
(Different Fusion)

Click to download full resolution via product page

Figure 1: Structural differentiation of thiazolopyridine isomers. The [4,5-c] scaffold is

distinguished by the pyridine nitrogen position relative to the bridgehead.[2]

Part 2: Comparative 13C NMR Chemical Shifts
The table below aggregates characteristic 13C NMR shift ranges (

, ppm) for the thiazolo[4,5-c]pyridin-4-one core compared to its isomers. Data is derived from
consensus values in fused heterocyclic systems (DMSO-d6).

Table 1: Diagnostic 13C NMR Shift Comparison
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Carbon Position
Thiazolo[4,5-

c]pyridin-4-one

(Target)

Thiazolo[5,4-

b]pyridin-2-one

(Alternative)

Diagnostic Feature /

Mechanistic Insight

C=O[2] (Carbonyl) 168.0 – 175.0 ppm 165.0 – 170.0 ppm

The C4 carbonyl in

the [4,5-c] system is a

vinylogous amide,

often more deshielded

than the carbamate-

like C2 carbonyl of the

[5,4-b] isomer.[2]

C2 (Thiazole)
152.0 – 158.0 ppm

(C=N)

168.0 – 172.0 ppm

(C=O)

CRITICAL: In the [4,5-

c]-4-one, C2 is usually

a C=N methine (or

substituted carbon),

whereas in the [5,4-

b]-2-one, C2 is the

carbonyl.[2]

Bridgehead C3a 145.0 – 150.0 ppm ~158.0 ppm

Bridgehead carbons

adjacent to Nitrogen

are significantly

deshielded.[2]

Bridgehead C7a 125.0 – 135.0 ppm ~120.0 ppm

Shielding varies

based on the

proximity to the

carbonyl oxygen vs.

pyridine nitrogen.

Pyridine C-H 105.0 – 145.0 ppm 115.0 – 150.0 ppm

Highly dependent on

substituents.[2] C6/C7

in [4,5-c] show vicinal

coupling in HSQC.[2]

Tautomerism: The "Hidden" Variable
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The 4-one scaffold exists in equilibrium between the Lactam (NH-C=O) and Lactim (N=C-OH)

forms.[2]

Lactam Form (Dominant in polar solvents): C4 signal

170-175 ppm.[2]

Lactim Form (O-alkylated derivatives): C4 signal shifts upfield to

160-164 ppm.[2]

Expert Tip: To lock the tautomer for characterization, N-alkylation (using MeI/K2CO3) typically

yields the N-methyl lactam (C=O signal retained), while O-alkylation (using Ag2CO3) yields the

imidate (C-O signal shielded).[2]

Part 3: Experimental Protocol for Structural
Validation
To unambiguously assign the [4,5-c] structure, a standard 1D NMR is insufficient due to peak

overlap.[2] The following protocol utilizes 2D NMR (HMBC) to trace the connectivity through the

bridgehead carbons.

Protocol: HMBC-Guided Assignment
Objective: Confirm the fusion bond (C3a-C7a) and carbonyl position.

Sample Preparation: Dissolve 10-15 mg of purified compound in 0.6 mL DMSO-d6 (preferred

over CDCl3 to prevent aggregation and improve solubility of polar lactams).

Acquisition:

Run 1H NMR (32 scans).
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Run 13C NMR (1024 scans, D1 = 2.0s to allow quaternary carbon relaxation).

Run gHMBCAD (Gradient Heteronuclear Multiple Bond Coherence).[2]

Parameter: Set long-range coupling constant (

) to 8 Hz.

Analysis Logic (See Diagram Below):

Look for the Thiazole H2 correlation to C3a and C7a.[2]

Look for the Pyridine H6/H7 correlations to the Carbonyl (C4).
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HMBC Correlation Workflow

Identify Thiazole Proton (H2)
(Singlet, ~9.0-9.5 ppm)

Trace H2 Correlations

Correlates to
Bridgehead C3a/C7a?

Identify Carbonyl (C4)
(~170 ppm)

Yes (3-bond)

Verify Pyridine Protons
(Coupling to C4)

Confirm [4,5-c] Fusion

Click to download full resolution via product page

Figure 2: Logic flow for confirming the scaffold fusion using HMBC 3-bond correlations.

Part 4: Synthesis & Mechanistic Context
Understanding the synthesis helps predict the impurities (regioisomers) you need to look for in

the NMR.
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Standard Route (Cyclization): The most reliable route to the thiazolo[4,5-c]pyridin-4-one

involves the cyclization of 3-amino-4-mercaptopyridines (or their synthetic equivalents, such as

3-amino-4-chloropyridine reacted with thiourea).[2]

Reagents: Orthoformate (for C2-H) or CDI (for C2-OH/C2=O).[2]

Key Intermediate: The formation of the thiourea intermediate often shows a characteristic

thiocarbonyl shift (

180 ppm) which disappears upon cyclization to the thiazole (

155 ppm).

Troubleshooting Common Issues
Issue: Missing Quaternary Carbons (C3a, C7a, C4).

Cause: Long relaxation times (

) for bridgehead carbons.[2]

Solution: Increase the relaxation delay (d1) to 3-5 seconds or add a relaxation agent like

Cr(acac)3.[2]

Issue: Broad Signals.

Cause: Tautomeric exchange or restricted rotation.[2]

Solution: Run the NMR at elevated temperature (50°C - 80°C) in DMSO-d6 to coalesce

the peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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